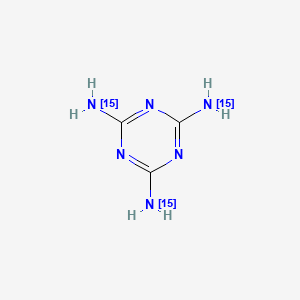
Melamine-15N3
Vue d'ensemble
Description
Melamine-15N3, also known as 1,3,5-triazine-2,4,6-triamine-15N3, is a compound labeled with the nitrogen isotope nitrogen-15. Its chemical formula is C3H6N6(^15N3), where ^15N represents the nitrogen isotope nitrogen-15. This compound is a white crystalline solid, tasteless and odorless, with high stability and burning properties . It is widely used in the chemical industry and materials science, often as a nitrogen isotope labeling agent for studying chemical reactions, tracing the flow or migration path of compounds, and isotope labeling techniques in fields such as analytical chemistry and environmental science .
Mécanisme D'action
Target of Action
Melamine-15N3 is a stable isotope-labeled form of Melamine . Melamine is a metabolite of cyromazine , which is an insect growth regulator. It is used in the synthesis of melamine resin and plastic materials . .
Mode of Action
It is known that melamine, the parent compound, can form synthetic resins with formaldehyde . These resins are used in the production of various plastic materials .
Biochemical Pathways
Melamine, the parent compound, is known to be a metabolite of cyromazine . Cyromazine is an insect growth regulator, suggesting that this compound may also be involved in similar biochemical pathways.
Pharmacokinetics
It is known that melamine, the parent compound, is largely non-metabolized in male wistar rats, with 90% of the administered dose excreted in the urine . This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
It is known that melamine, the parent compound, can form melamine cyanurate crystals in the kidneys and cause renal failure . This is a significant health concern, particularly in cases of food contamination.
Analyse Biochimique
Biochemical Properties
Melamine-15N3 plays a significant role in biochemical reactions as a tracer molecule. It is often used to study the metabolic pathways and interactions of melamine in various biological systems. This compound interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The interactions between this compound and these biomolecules are crucial for understanding its metabolic fate and potential toxicity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in stress response and detoxification pathways. Additionally, this compound can disrupt cellular metabolism by interfering with the normal function of metabolic enzymes .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, altering their activity and affecting metabolic processes. It can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of various proteins involved in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on biochemical parameters, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects, such as renal toxicity and oxidative stress, have been observed at high doses of this compound in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its conversion to cyanuric acid by cytochrome P450 enzymes. This conversion is a key step in the detoxification of melamine and its derivatives. This compound can also affect metabolic flux and metabolite levels by interacting with enzymes involved in amino acid and nucleotide metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, and other organelles, where it can exert its effects on cellular functions. The activity and function of this compound are influenced by its localization within the cell .
Méthodes De Préparation
The common method of preparing Melamine-15N3 involves using cyanate labeled with the nitrogen-15 isotope in a chemical reaction. Specifically, sodium cyanate is first dissolved in an appropriate solvent, then a medium and a catalyst are added, and the reaction is carried out under suitable conditions to obtain this compound . Industrial production methods may vary, but they generally follow similar principles of isotope labeling and chemical synthesis.
Analyse Des Réactions Chimiques
Melamine-15N3 undergoes various types of chemical reactions, including:
Hydrolysis: In strong acid or strong base solutions, this compound can hydrolyze to produce ammeline, ammelide, and cyanuric acid.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of suitable reagents and catalysts.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, and specific catalysts for substitution reactions. The major products formed from these reactions are typically derivatives of melamine, such as ammeline, ammelide, and cyanuric acid .
Applications De Recherche Scientifique
Melamine-15N3 has a wide range of scientific research applications, including:
Biology: Employed in isotope labeling techniques to study biological processes and metabolic pathways.
Medicine: Utilized in research to understand the metabolism and distribution of nitrogen-containing compounds in the body.
Comparaison Avec Des Composés Similaires
Melamine-15N3 is unique due to its labeling with the nitrogen-15 isotope, which distinguishes it from other similar compounds. Some similar compounds include:
Melamine-13C3: Labeled with the carbon-13 isotope, used for similar isotope labeling studies but focusing on carbon rather than nitrogen.
Melamine-13C3,15N3: Labeled with both carbon-13 and nitrogen-15 isotopes, providing a dual labeling approach for more complex tracing studies.
These similar compounds highlight the versatility and specificity of isotope labeling in scientific research, with this compound being particularly valuable for studies involving nitrogen.
Propriétés
IUPAC Name |
1,3,5-triazine-2,4,6-tri(15N3)amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSHMPZPIAZGSV-VMGGCIAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=NC(=N1)[15NH2])[15NH2])[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676004 | |
| Record name | 1,3,5-Triazine-2,4,6-(~15~N_3_)triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287476-11-3 | |
| Record name | 1,3,5-Triazine-2,4,6-(~15~N_3_)triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287476-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-3-azabicyclo[2.2.2]octane, 3-(trifluoroacetyl)- (9CI)](/img/new.no-structure.jpg)
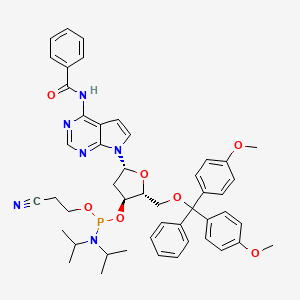
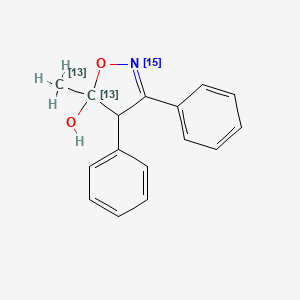
![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1,4a,4b,7,8a,10a)]-](/img/structure/B564325.png)
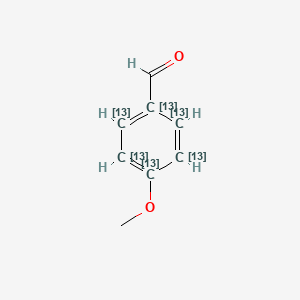
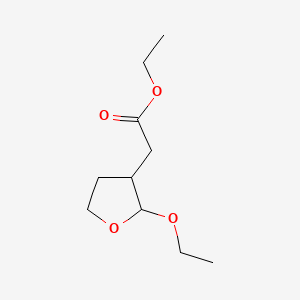
![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)
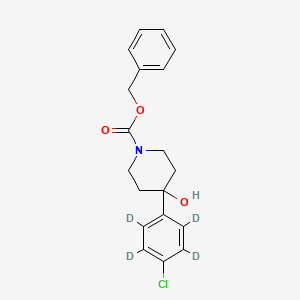
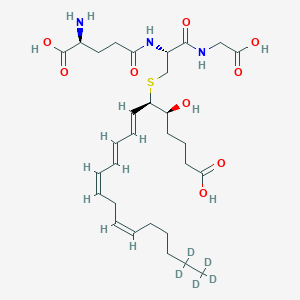

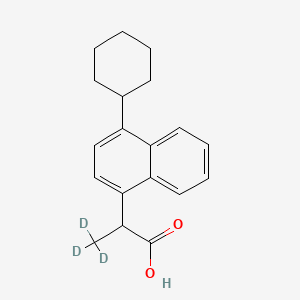
![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)
